M1 Receptor Affinity vs Pilocarpine
Lu 26-046 binds to the M1 muscarinic receptor with a Ki of 0.51 nM . In contrast, the classical muscarinic agonist pilocarpine binds to the human M1 receptor with an apparent Ki of 6,000 nM (6 µM) under comparable radioligand displacement conditions [1]. This represents a >12,000‑fold difference in M1 affinity.
| Evidence Dimension | M1 muscarinic receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.51 nM |
| Comparator Or Baseline | Pilocarpine: 6,000 nM (6 µM) |
| Quantified Difference | ≈ 12,000‑fold higher affinity |
| Conditions | Radioligand displacement assays (human mAChRs) |
Why This Matters
Higher M1 affinity enables lower dosing, reduces off‑target occupancy, and improves signal‑to‑noise in M1‑focused functional assays.
- [1] Cayman Chemical. (+)-Pilocarpine (hydrochloride) product page. CAS 54-71-7. Accessed 2026. View Source
